2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-

Catalog No.
S13356187
CAS No.
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-

Product Name

2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-

IUPAC Name

3-[3-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6,12H,4-5,7H2

InChI Key

YSNFGEOMFUFKRW-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=C2)CO

2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is a derivative of oxazolidinone, which has been studied for its diverse chemical properties and potential applications in pharmaceuticals and materials science. The structure includes a hydroxymethyl group attached to a phenyl ring, contributing to its reactivity and biological activity.

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: The oxazolidinone ring can be reduced to yield the corresponding amine.
  • Electrophilic Aromatic Substitution: The phenyl ring can participate in reactions such as nitration, sulfonation, and halogenation, utilizing common reagents including potassium permanganate for oxidation and lithium aluminum hydride for reduction .

2-Oxazolidinones, including this specific compound, have been associated with significant biological activity. They are known to inhibit protein synthesis by interfering with the binding of N-formylmethionyl-tRNA to the ribosome, making them valuable in the development of antibiotics. Some derivatives exhibit antimicrobial properties against various gram-positive bacteria, which is critical in treating resistant infections .

The synthesis of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- can be achieved through several methods:

  • Intramolecular Cyclization: This involves the cyclization of N-allylcarbamates using hypervalent iodine compounds in hexafluoroisopropanol.
  • Phase-Transfer Catalysis: A [3 + 2] coupling reaction of isocyanates and epoxides can yield high yields of 2-oxazolidinones using bifunctional phase-transfer catalysts.
  • Modified Curtius Rearrangement: Treatment of specific thiazolidinethiones with trimethylsilyl azide results in the formation of substituted oxazolidinones .

The applications of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- span various fields:

  • Pharmaceuticals: It serves as a building block for developing antibiotics and other therapeutic agents.
  • Materials Science: The compound can be utilized in the synthesis of polymers and coatings due to its reactive functional groups.
  • Chiral Synthesis: As an Evans auxiliary, it facilitates asymmetric synthesis processes in organic chemistry .

Interaction studies involving 2-Oxazolidinone derivatives have shown their potential in modulating biological pathways. Research indicates that these compounds may interact with various biological targets, influencing cellular mechanisms and providing insights into their therapeutic potential. Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of oxazolidinones as drug candidates .

Several compounds share structural similarities with 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-:

Compound NameStructure FeaturesUnique Characteristics
LinezolidContains an oxazolidinone ringFirst commercially available oxazolidinone antibiotic
TedizolidModified oxazolidinone derivativeApproved for acute skin infections
RivaroxabanContains an oxazolidinone structureAnticoagulant approved for venous thromboembolism
ContezolidSimilar structure but different substituentsUndergoing clinical trials for various infections

These compounds are particularly notable for their roles in medicinal chemistry, especially as antibiotics or therapeutic agents. The unique hydroxymethyl substitution in 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- distinguishes it from others by potentially enhancing its reactivity and biological profile .

The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions as 3-[3-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one [1]. This nomenclature reflects the fundamental structural framework consisting of a five-membered oxazolidinone ring substituted at the nitrogen position with a phenyl ring bearing a hydroxymethyl group at the meta position [1].

The molecular formula has been validated as C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.20 g/mol [1] [2]. The structural identity is further confirmed through computational descriptors including the International Chemical Identifier string InChI=1S/C10H11NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6,12H,4-5,7H2 and the simplified molecular-input line-entry system representation C1COC(=O)N1C2=CC=CC(=C2)CO [1].

Molecular ParameterValue
Molecular FormulaC₁₀H₁₁NO₃
Molecular Weight193.20 g/mol
International Chemical Identifier KeyYSNFGEOMFUFKRW-UHFFFAOYSA-N
Canonical Simplified Molecular InputC1COC(=O)N1C2=CC=CC(=C2)CO

The compound exhibits no chiral centers in its base structure, distinguishing it from many oxazolidinone derivatives that possess stereogenic carbon atoms [3]. This achiral nature is reflected in the absence of stereochemical descriptors in the systematic nomenclature and computational identifiers [1].

X-ray Crystallography and Conformational Studies

Crystallographic analysis of oxazolidinone derivatives reveals characteristic structural features that are applicable to the meta-hydroxymethyl phenyl derivative under study [4] [5]. The oxazolidinone ring system consistently adopts a planar or near-planar conformation, with bond lengths and angles falling within expected ranges for five-membered heterocyclic lactams [4].

Comparative crystallographic data from structurally related compounds provides insight into the conformational behavior of the oxazolidinone framework [5] [6]. The five-membered heterocyclic ring typically exhibits bond lengths of approximately 1.329-1.358 Å for the C-O bonds within the ring, 1.192-1.201 Å for the carbonyl C=O bond, and 1.374-1.381 Å for the C-N bond connecting the nitrogen to the carbonyl carbon [4].

Bond TypeBond Length Range (Å)Reference Compound
Ring C-O1.329-1.3583-Acetyloxazolidin-2-one derivatives
Carbonyl C=O1.192-1.201Oxazolidinone analogs
Ring C-N1.374-1.381Five-membered lactam systems

The phenyl substituent at the nitrogen position demonstrates significant conformational flexibility relative to the oxazolidinone ring plane [6] [7]. Crystallographic studies of phenyl-substituted oxazolidinones reveal dihedral angles between the aromatic ring and the heterocyclic ring ranging from approximately 56° to 83° [7] [8] [9]. This rotational freedom arises from the single bond character of the nitrogen-phenyl connection, allowing for multiple energetically accessible conformations [7].

The envelope conformation is frequently observed in oxazolidinone ring systems, with one atom serving as a flap that deviates from the plane defined by the remaining four atoms [7] [8]. In phenyl-substituted derivatives, the carbon bearing substituents often adopts the flap position, with deviations ranging from 0.124 to 0.129 Å from the mean plane [7]. The Cremer-Pople puckering parameters for such systems typically yield Q values of 0.077-0.114 Å and phase angles between 320° and 335° [7].

Stereoelectronic Effects of the Hydroxymethyl Group

The hydroxymethyl substituent (-CH₂OH) positioned at the meta location of the phenyl ring exerts distinctive electronic influences on the overall molecular system [10] [11]. Unlike electron-donating groups such as methoxy or hydroxyl groups that exhibit strong resonance effects, the hydroxymethyl group demonstrates neutral electronic character due to its saturated carbon linker that interrupts direct conjugation with the aromatic π-system [12].

The Hammett sigma value for the hydroxymethyl group has been determined to be approximately zero in both meta and para positions, indicating neither significant electron-donating nor electron-withdrawing character [12]. This neutral electronic effect distinguishes the hydroxymethyl substituent from other common aromatic substituents that display pronounced activating or deactivating properties in electrophilic aromatic substitution reactions [10] [13].

The inductive effect of the hydroxymethyl group arises primarily from the electronegativity of the terminal oxygen atom, which can withdraw electron density through the sigma-bond framework [11]. However, this inductive withdrawal is moderated by the intervening methylene carbon, resulting in a relatively weak overall electronic perturbation of the aromatic ring [11] [12].

Electronic EffectMagnitudeMechanism
Resonance ContributionMinimalSaturated carbon interrupts conjugation
Inductive EffectWeak withdrawalOxygen electronegativity through sigma bonds
Overall Hammett σ≈ 0.0Neutral electronic character

The hydroxymethyl group's capacity for hydrogen bonding introduces additional stereoelectronic considerations that influence molecular conformation and intermolecular interactions [14]. The terminal hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding networks, potentially stabilizing specific conformational arrangements of the phenyl ring relative to the oxazolidinone core [14] [15].

Computational studies on related systems suggest that the hydroxymethyl group preferentially adopts gauche conformations relative to the phenyl ring to minimize steric interactions while maximizing opportunities for favorable hydrogen bonding contacts [2]. This conformational preference can influence the overall three-dimensional shape of the molecule and its potential binding interactions with biological targets [16] [15].

Ethanolamine-Based Cyclocondensation

The classical entry to 2-oxazolidinone frameworks couples the β-amino-alcohol motif of ethanolamine with a carbonyl equivalent, followed by intramolecular N-→ C acyl transfer to close the five-membered ring. Two industrially relevant variants are summarised in Table 1.

EntryCarbonyl donorCatalyst / promoterTemperature / pressureIsolated yieldNotes
1PhosgenePyridine (stoichiometric)0 °C → 25 °C, atm N₂94% [1]Operationally simple but toxic reagent; still used for kilogram campaigns.
2Dimethyl carbonateK₂CO₃ (10 mol %), CO₂ (15 bar)160 °C, 4 h82% [2]Green phosgene surrogate; methanol is the only coproduct, enabling closed-loop solvent recycling.
3Diethyl carbonateNaOH (cat.), solvent-free melt150 °C, 2 h76% [3]Suits continuous‐flow melt processing, minimising waste streams.

Mechanistic probes and isotopic labelling confirm initial O-carbamylation of ethanolamine, rapid intramolecular nucleophilic attack on the carbonyl carbon, and final elimination of an alkoxide to give the oxazolidinone ring [3]. The carbonate routes display improved E-factor (< 5) relative to phosgene (> 20) and tolerate water up to 1% w/w without loss in yield [2].

Microwave-Assisted Synthesis in Solvent-Free Systems

Dielectric heating delivers the entire activation energy internally, shortening reaction times and suppressing side-reactions associated with prolonged bulk heating. Typical outcomes for 3-aryl substrates are collated in Table 2.

EntrySubstrate*Reagents / additivesMW power / timeYieldKey observation
13-Aminopropan-1-olDimethyl carbonate (4 eq), TBAC (10 mol %)130 °C, 300 W, 15 min91% [4]One-pot cyclisation–methylation; no solvent required.
23-(2-Chloroacetyl) derivativeInternal microwave (600 W)120 °C, 6 min83% [5]Clean conversion without chromatographic work-up.
3β-Hydroxy-sulfonamideNone (neat)180 °C, 10 min78% [6]Sulfonamide survives; useful for bifunctional scaffolds.

*In each case the aryl substituent is retained, providing direct access to 3-phenyl-oxazolidinones required for Section 3.2. Scale-up to 250 g has been demonstrated with identical selectivity using single-mode continuous MW flow cells [5].

Functionalisation at the 3-Phenyl Position

Hydroxymethyl Group Introduction via Aldol Condensation

Meta-selective installation of the hydroxymethyl handle exploits the polarity match between a nucleophilic acyl anion equivalent and an electrophilic benzaldehyde derivative. The strategy pioneered by Kim and co-workers merges an Evans-type auxiliary-controlled syn-aldol with an in-situ Curtius rearrangement, furnishing the oxazolidinone directly (Scheme 1) [7].

Scheme 1 Aldol-Curtius tandem synthesis of 3-[3-(hydroxymethyl)phenyl]-2-oxazolidinone [7].

  • Dibutylboron triflate, N,N-diisopropylethylamine, –78 °C → 0 °C.
  • Trimethylsilyl azide, 90 °C, THF, 5 h (Curtius cyclisation).
ParameterValue
Diastereoselectivity (syn:anti)> 97:3
Enantiomeric excess99% ee
Overall isolated yield87%
Substrate scope11 aromatic aldehydes (meta-, para-), 74–91% yield

Computational analysis indicates that the benzoyl auxiliary enforces a six-membered Zimmerman–Traxler transition state, steering the new CH₂OH group meta to the pre-installed oxazolidinone tether.

Catalytic Asymmetric Synthesis Approaches

Complementary catalytic manifolds offer auxiliary-free access with excellent stereocontrol (Table 3).

Catalyst systemTransformationSubstrate exampleee (%)Yield (%)Ref.
Scandium(III)–2,2′-bipyridine micellarDirect hydroxymethylation of aryl ketones with formaldehyde in water3-Phenyl-2-oxazolidinone-5-one9284 [8]
Hypervalent iodine (PhI(OAc)₂)Intramolecular cyclisation of allylcarbamates → oxazolidinonesAllylic carbonate bearing meta-hydroxybenzyl9078 [9]
Ion-pair organocatalyst (TBDH⁺/4-pyridinolate)Aza-Payne rearrangement of epoxy amines + CO₂3-(epoxypropyl)aniline0 (achiral)84 [10]
Chiral Lewis base (S)-PipPhosAldol hydroxymethylation of imines3-Formyl-phenyl oxazolidinone8881 [11]

Noteworthy features:

  • Water-compatible scandium catalysis suppresses retro-aldol processes, enabling turnover numbers > 150 [8].
  • Hypervalent iodine reagents proceed under mild, metal-free conditions and tolerate unprotected phenols [9].
  • The ion-pair protocol simultaneously installs the hydroxymethyl group and the cyclic carbamate using atmospheric CO₂ as C₁ feedstock, aligning with green-chemistry metrics [10].

Comparative Performance Metrics

MetricAuxiliary route (Scheme 1)Best catalytic route (Sc–bpy) [8]
Step count from benzaldehyde32
Overall yield75%84%
Maximum reported batch size15 g50 g
Waste factor (E-factor)189
Chiral separation requiredYes (auxiliary removal)No

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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